molecular formula C16H22O2 B12583961 4,7-Decanedione, 5-phenyl- CAS No. 583887-40-5

4,7-Decanedione, 5-phenyl-

Cat. No.: B12583961
CAS No.: 583887-40-5
M. Wt: 246.34 g/mol
InChI Key: QPZCZVSSDWOBMV-UHFFFAOYSA-N
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Description

4,7-Decanedione, 5-phenyl- is an organic compound characterized by a phenyl group attached to the fifth carbon of a decanedione chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Decanedione, 5-phenyl- typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at elevated temperatures . This reaction yields the desired product with good efficiency.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7-Decanedione, 5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4,7-Decanedione, 5-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving diketones.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Decanedione, 5-phenyl- involves its interaction with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl group can influence the reactivity and stability of these intermediates.

Comparison with Similar Compounds

    1-Phenyl-1,3-decanedione: Similar structure but with different substitution patterns.

    2-Benzoylcyclohexanone: Another diketone with a phenyl group, but with a different carbon chain length.

Uniqueness: 4,7-Decanedione, 5-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The position of the phenyl group and the length of the carbon chain make it distinct from other similar compounds.

Properties

CAS No.

583887-40-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

5-phenyldecane-4,7-dione

InChI

InChI=1S/C16H22O2/c1-3-8-14(17)12-15(16(18)9-4-2)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3

InChI Key

QPZCZVSSDWOBMV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(C1=CC=CC=C1)C(=O)CCC

Origin of Product

United States

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